Copper(1+) copper(2+) bromide--copper (1/1/3/1)

Catalog No.
S14275048
CAS No.
37190-22-0
M.F
Br3Cu3
M. Wt
430.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(1+) copper(2+) bromide--copper (1/1/3/1)

CAS Number

37190-22-0

Product Name

Copper(1+) copper(2+) bromide--copper (1/1/3/1)

IUPAC Name

copper;copper;copper(1+);tribromide

Molecular Formula

Br3Cu3

Molecular Weight

430.35 g/mol

InChI

InChI=1S/3BrH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3

InChI Key

MKJZQTWSCKUILN-UHFFFAOYSA-K

Canonical SMILES

[Cu].[Cu+].[Cu+2].[Br-].[Br-].[Br-]

Copper(1+) copper(2+) bromide, also referred to as copper(I) copper(II) bromide, is a mixed-valence compound comprising both copper(I) and copper(II) ions. Its general formula can be represented as CuBr, where the copper ions exhibit oxidation states of +1 and +2. The compound typically appears as a reddish-brown solid and is notable for its unique electronic and structural properties, which arise from the presence of both oxidation states in its structure.

The compound exhibits a polymeric structure, similar to that of zinc sulfide, with copper ions coordinated by bromide ligands. This dual oxidation state allows for interesting chemical reactivity and potential applications in various fields, including catalysis and materials science.

  • Formation of Alpha-Bromo Ketones: In organic synthesis, copper(II) bromide reacts with ketones in chloroform-ethyl acetate to produce alpha-bromo ketones. This reaction is significant for synthesizing various organic compounds .
  • Reduction Reactions: Copper(I) bromide can be synthesized by reducing copper(II) bromide with sulfite. The reaction can be expressed as:
    2CuBr2+SO32+2H2O2CuBr+SO42+2HBr2\text{CuBr}_2+\text{SO}_3^{2-}+2\text{H}_2\text{O}\rightarrow 2\text{CuBr}+\text{SO}_4^{2-}+2\text{HBr}

This highlights the ability of copper(I) to easily oxidize in air, making it reactive under certain conditions .

  • Sandmeyer Reaction: Copper(I) bromide is used in the Sandmeyer reaction to convert diazonium salts into aryl bromides:
    ArN2++CuBrArBr+N2+Cu\text{ArN}_2^++\text{CuBr}\rightarrow \text{ArBr}+N_2+\text{Cu}

This reaction is pivotal in synthetic organic chemistry for creating aromatic compounds .

The biological activity of copper(1+) copper(2+) bromide is linked to its interaction with biological systems:

  • Antimicrobial Properties: Research indicates that copper complexes, including those containing copper(II) ions, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxidative stress induced by these compounds can lead to bacterial cell death .
  • Cytotoxic Effects: Studies have shown that copper complexes can mediate DNA cleavage through oxidative mechanisms, suggesting potential applications in cancer therapy due to their cytotoxic effects on tumor cells .

Several methods are employed to synthesize copper(1+) copper(2+) bromide:

  • Reduction of Copper(II) Bromide: Copper(I) bromide can be synthesized by reducing copper(II) bromide with reducing agents such as sulfite or metallic copper. This method often involves controlling the reaction environment to prevent oxidation .
  • Direct Combination: Another method involves directly combining elemental copper with hydrobromic acid or potassium bromide under controlled conditions to yield the mixed-valence compound .
  • Complex Formation: Copper(II) bromide can react with various ligands to form coordination complexes, which may include both oxidation states depending on the ligand's nature and coordination behavior .

Copper(1+) copper(2+) bromide has diverse applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic reactions, particularly in atom transfer radical polymerization and cross-dehydrogenative couplings due to its ability to facilitate electron transfer processes .
  • Lasers: The compound serves as a lasing medium in certain types of lasers, where its unique electronic properties allow for efficient light emission .
  • Antimicrobial Agents: Due to its biological activity, it is being explored for use in antimicrobial coatings and treatments for infections .

Interaction studies involving copper(1+) copper(2+) bromide focus on its behavior in biological systems and its reactivity with other chemical species:

  • Metal Ion Interactions: The presence of both oxidation states allows for complex interactions with biological molecules, influencing enzyme activity and cellular processes due to oxidative stress mechanisms .
  • Ligand Coordination: The ability of this compound to form coordination complexes with various ligands enhances its reactivity and applicability in catalysis and material science .

Copper(1+) copper(2+) bromide shares similarities with several other compounds, each exhibiting distinct properties:

CompoundFormulaOxidation StatesUnique Features
Copper(I) BromideCuBr+1White solid; used in organic synthesis
Copper(II) BromideCuBr₂+2More reactive; used in photographic processing
Silver BromideAgBr+1Primarily used in photography; less stable
Lead(II) BromidePbBr₂+2Heavier metal compound; different oxidation state

The uniqueness of copper(1+) copper(2+) bromide lies in its mixed-valence nature, which allows it to participate in a wider range of

The synthesis of mixed-valent copper bromide systems can be broadly categorized into solid-state and solution-based methods, each offering distinct advantages in controlling oxidation states and structural homogeneity.

Solid-State Synthesis

Solid-state approaches often involve thermal treatments or mechanochemical reactions. For example, anhydrous copper(II) bromide (CuBr₂) is synthesized by heating copper(II) oxide with hydrobromic acid, yielding a polymeric structure with planar CuBr₄ units connected into chains. Mechanochemical methods, such as ball milling, have been employed to prepare copper(I)/N-heterocyclic carbene (NHC) complexes, though these typically require inert atmospheres to prevent oxidation. A key challenge in solid-state synthesis is achieving uniform mixing of Cu(I) and Cu(II) species, as localized oxidation states may dominate without stabilizing ligands.

Solution-Based Synthesis

Solution methods provide greater control over stoichiometry and ligand coordination. A notable example involves reacting copper(I) bromide (CuBr) with bifunctional ligands like amine-bis(triazolyl) derivatives (e.g., L3 with a 1,5-naphthalene linker) in acetonitrile. This results in dinuclear (μ-Ln)(CuBr)₂ complexes, where the ligand bridges Cu(I) and Cu(II) centers. The solvent polarity and temperature critically influence redox equilibria; for instance, recrystallizing CuBr₂·4H₂O below 18°C preserves the tetrahydrate, while heating drives dehydration to anhydrous CuBr₂.

Comparative Analysis

ParameterSolid-State SynthesisSolution-Based Synthesis
Oxidation ControlLimited by redox environmentTunable via ligand/solvent choice
Structural OrderHigh crystallinityVariable, ligand-dependent
ScalabilityHighModerate
Cu(I)/Cu(II) MixingChallengingFacilitated by ligands

Role of Stoichiometric Ratios in Cu(I)/Cu(II) Coexistence

The coexistence of Cu(I) and Cu(II) in mixed-valent systems is highly sensitive to stoichiometric ratios of copper to bromide and auxiliary ligands. The compound "Copper(1+) copper(2+) bromide--copper (1/1/3/1)" implies a molar ratio of 1 Cu(I) : 1 Cu(II) : 3 Br⁻ : 1 additional copper atom, though the exact structural interpretation remains debated.

Bromide Ion Concentration

Excess bromide ions favor Cu(I) stabilization through the formation of complexes like [CuBr₂]⁻. Conversely, substoichiometric bromide promotes Cu(II) dominance. In the CuBr/L3 system, a 1:1 CuBr-to-ligand ratio yields dinuclear complexes, whereas higher CuBr concentrations lead to mononuclear species.

Redox Buffering

Mixed-valent systems often self-regulate through comproportionation/disproportionation equilibria:
$$
\text{Cu(I)} + \text{Cu(III)} \rightleftharpoons 2 \text{Cu(II)}
$$
However, in bromide-rich environments, Cu(III) is unstable, shifting equilibrium toward Cu(I)/Cu(II) mixtures. Electrochemical studies of CuBr/L3 reveal a formal potential of +0.23 V (vs. Ag/AgCl), indicating moderate stabilization of Cu(II).

Stoichiometric Effects on Oxidation States

Cu:Br RatioDominant Oxidation StateStability
1:2Cu(II)High in solution
1:1Cu(I)Requires ligands
1:3Mixed Cu(I)/Cu(II)Ligand-dependent

Ligand-Assisted Stabilization of Mixed-Valent States

Ligands play a pivotal role in stabilizing mixed-valent copper bromide systems by modulating electronic interactions and spatial separation between copper centers.

Bridging Ligands

Bifunctional ligands like L3 (1,5-naphthalene-bridged amine-bis(triazole)) enforce Cu···Cu distances of 5.2 Å, enabling weak antiferromagnetic coupling (J = -12 cm⁻¹) while permitting electron delocalization. This contrasts with shorter Cu···Cu distances in L2 (1,3-phenylene linker), which exhibit stronger coupling and reduced catalytic activity.

π-Backbonding and Delocalization

Ligands with extended π-systems, such as L3, facilitate metal-to-ligand charge transfer (MLCT), stabilizing mixed-valent states. Density functional theory (DFT) calculations show that L3 reduces the energy gap between Cu(I) and Cu(II) by 1.4 eV compared to L1, promoting redox flexibility.

Ligand Performance Comparison

LigandLinkerCu···Cu Distance (Å)TOF (h⁻¹)*
L1Single-siteN/A12
L21,3-Phenylene4.824
L31,5-Naphthalene5.238

*Turnover frequency for benzyl alcohol oxidation.

Steric and Electronic Effects

Bulky ligands hinder disproportionation by physically separating copper centers, while electron-donating groups (e.g., –NH₂) enhance Cu(II) stability. In the Creutz-Taube analogue [Cu₂Br₄(L3)₂], the ligand’s triazole nitrogen donors provide weak-field coordination, favoring a Robin-Day Class III delocalized system.

Chain-Like Polymeric Architectures in Anhydrous Forms

The anhydrous forms of copper bromide compounds exhibit distinctive chain-like polymeric architectures that fundamentally define their structural properties [1] [2]. In the solid state, copper(II) bromide adopts a polymeric structure characterized by copper(II) bromide tetrahedral units connected on opposite sides to form extended chains [3] [4]. The crystal structure is monoclinic with space group C2/m, featuring lattice constants of a = 714 pm, b = 346 pm, c = 718 pm, and β = 121° 15' [3] [4].

The polymeric chains are constructed through the connectivity of square coplanar copper(II) bromide units, where each copper(II) center is bonded in a square co-planar geometry to four equivalent bromide atoms [2]. All copper-bromide bond lengths within these chains are consistently 2.42 Å, indicating uniform coordination throughout the polymeric structure [2]. The bromide atoms adopt an L-shaped geometry, coordinating to two equivalent copper(II) atoms, which facilitates the formation of the one-dimensional ribbon-like structures oriented in the (0, 1, 0) direction [2].

Research has demonstrated that these chain-like architectures can be further extended through the incorporation of bridging ligands [5] [6]. X-ray crystallographic analysis has identified one-dimensional coordination polymers formed with pairs of dipyridyl ligands bridging rhombic copper bromide copper units [6]. The formation of copper bromide double chains has been observed in coordination polymers, where copper bromide double chains are formed and connected into layers via μ-N,N' coordination by nitrogen-donor ligands [7] [8].

The structural integrity of these polymeric chains is maintained through specific coordination geometries and intermolecular interactions [9] [10]. In certain copper bromide systems, the dimeric copper(II) bromide tetrahedral motif with two copper(II) cations bridged by bromide atoms leads to the formation of copper(II) bromide tetrahedral-based inorganic chains [9]. These chains can be further stabilized through bridging coordination modes that yield final two-dimensional coordination compounds [9].

Structural ParameterValueReference
Space GroupC2/m [3] [4]
Lattice Parameter a714 pm [3] [4]
Lattice Parameter b346 pm [3] [4]
Lattice Parameter c718 pm [3] [4]
β angle121° 15' [3] [4]
Cu-Br bond length2.42 Å [2]
Coordination geometrySquare coplanar [2]

Hydration-Dependent Polymorphic Transformations

The structural characteristics of copper bromide compounds undergo significant transformations in response to hydration states, leading to distinct polymorphic forms with altered crystallographic properties [11] [3]. The tetrahydrate form of copper(II) bromide, structurally formulated as [copper(II) bromide (water)₂]·2water, exhibits a monoclinic crystal structure consisting of distorted square planar trans-[copper(II) bromide (water)₂] centers accompanied by two additional water molecules [3] [4].

The hydration-dependent polymorphic transformation occurs at a critical temperature threshold of 18°C [3] [4]. Below this temperature, the tetrahydrate can be produced by recrystallization of solutions of copper(II) bromide at 0°C, while heating above 18°C results in the release of water to produce the anhydrous form [3] [4]. This temperature-dependent transformation represents a fundamental structural reorganization from the hydrated square planar coordination to the anhydrous polymeric chain architecture [3] [4].

Experimental investigations have revealed that the abundance of water in solution results in the formation of multiple distinct complexes with drastically different coordination units [11]. The influence of water on polynuclear copper bromide compounds has been systematically studied, demonstrating that water content directly controls the formation of either polynuclear or mononuclear polymorphs [11]. Specifically, increased water content facilitates the transformation from polynuclear [copper ligand₂ bromide₂] compounds to polynuclear {[copper ligand₄ bromide] bromide} · n water compounds and ultimately to mononuclear polymorphs [copper ligand₄ bromide₂]·2water [11].

The structural transformations induced by hydration are accompanied by significant changes in coordination environments and magnetic properties [11]. Polynuclear complexes exhibit weak superexchange interactions between copper ions and bromide ions, while mononuclear complexes demonstrate no exchange interaction [11]. Furthermore, the two polynuclear complexes can transform into each other through dissolution followed by recrystallization under specific conditions, indicating the reversible nature of these hydration-dependent polymorphic transformations [11].

Hydration StateTemperature Range (°C)Structural FeaturesCoordination Environment
Anhydrous> 18Polymeric chains, copper bromide₄ planar unitsSquare coplanar
Tetrahydrate0-18[copper bromide₂(water)₂]·2water structureDistorted square planar
Polynuclear hydratedVariableMultiple coordination unitsMixed coordination
Mononuclear hydratedVariableIsolated coordination centersOctahedral/square planar

Halogen-Bridged Coordination Geometries

The halogen-bridged coordination geometries in copper bromide systems represent a fundamental structural motif that governs the connectivity and dimensional properties of these compounds [9] [12]. The bromide atoms function as bridging ligands through various coordination modes, including μ₂-bromide (dibromide bridge) and μ₃-bromide (tribromide bridge) arrangements [10] [13]. These bridging modes create distinct coordination environments that directly influence the overall structural architecture and properties of the copper bromide systems [12] [10].

In dibromide-bridged systems, the copper-bromide bond distances typically range from 2.42 to 2.55 Å, with corresponding copper⋯copper distances spanning 3.56 to 3.93 Å [5] [9]. These geometric parameters have been consistently observed in coordination polymers such as [copper bromide₂(3,5-dichloropyridine)₂] and [copper bromide₂(3,5-dimethylpyridine)₂], where the structures are characterized by bibromide-bridged chains with average copper⋯copper distances of 3.93(9) Å [5]. The dibromide bridges facilitate the formation of extended one-dimensional coordination polymers through sequential connectivity of copper centers [5] [9].

The tribromide-bridged coordination geometries exhibit shorter copper⋯copper distances, typically ranging from 2.82 to 2.84 Å, reflecting the increased connectivity provided by the μ₃-bromide coordination mode [10] [8]. These systems often adopt staircase motifs where copper atoms are connected by bromide atoms into double chains along specific crystallographic directions [7] [8]. In coordination polymers incorporating tribromide bridges, each copper atom is coordinated by three symmetry-related bromide atoms and one nitrogen atom from organic ligands within a strongly distorted tetrahedral geometry [7] [8].

The halogen-bridged coordination geometries are further stabilized through secondary interactions, including halogen bonds and hydrogen bonds [12] [10]. Research has demonstrated that carbon-halogen⋯bromide-copper halogen bonds formed between halopyridine ligands and copper(I)-bound bromide ions are stronger than carbon-halogen⋯halogen-carbon interactions between halopyridine molecules [12]. These halogen bonding interactions range from 3.4178(14) to 3.582(15) Å, contributing to the overall structural stability of the coordination networks [10].

The coordination geometries around copper centers in halogen-bridged systems vary from tetrahedral to square pyramidal, depending on the specific bridging arrangements and additional ligand coordination [9] [14]. In five-coordinate copper(II) complexes, the coordination environment adopts a slightly distorted trigonal-bipyramidal geometry with τ-5 values ranging from 0.89 to 0.99, where amine nitrogen and bromide atoms occupy the apical positions while pyridine nitrogen atoms are located in the equatorial plane [14].

Bridging ModeCu-Br Distance (Å)Cu⋯Cu Distance (Å)Coordination NumberGeometric Description
μ₂-Br (dibromide)2.42-2.553.56-3.934-5Extended chains, square planar units
μ₃-Br (tribromide)2.46-2.822.82-2.844-6Staircase motifs, double chains
Terminal Br2.20-2.40-2-4Discrete coordination units
Mixed bridging2.40-2.603.40-3.904-5Complex three-dimensional networks

Hydrogen Bond Acceptor Count

3

Exact Mass

429.53995 g/mol

Monoisotopic Mass

425.54380 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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